molecular formula C3H7NO2 B1583377 Methyl methylcarbamate CAS No. 6642-30-4

Methyl methylcarbamate

Cat. No. B1583377
CAS RN: 6642-30-4
M. Wt: 89.09 g/mol
InChI Key: NYXHSRNBKJIQQG-UHFFFAOYSA-N
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Description

Methyl methylcarbamate is an organic compound and the simplest ester of carbamic acid . It is a colorless solid .


Synthesis Analysis

Methyl carbamate is prepared by the reaction of methanol and urea . It can also form in the reaction of ammonia with methyl chloroformate or dimethyl carbonate . There are several methods for the synthesis of carbamates, including the reaction of amines with carbon dioxide and halides , the reaction of alcohols with phenyl carbamate , and the reaction of amines with alkoxycarbonyl radicals .


Molecular Structure Analysis

The molecular formula of this compound is C3H7NO2 . Its average mass is 89.093 Da and its monoisotopic mass is 89.047676 Da .


Chemical Reactions Analysis

Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance . It can also be formed in situ and subsequently reacted with substituted phenols .


Physical And Chemical Properties Analysis

This compound is a colorless solid . The molar mass of Methyl carbamate is 75 g/mol . It has a density of 1.136 at 56 °C, a melting point of 52 °C, and a boiling point of 177 °C . It is soluble in water at 20 g/L .

Scientific Research Applications

Genetic Toxicity and Microarray Analysis

Methyl methylcarbamate, a component of carbamate insecticides, has been studied for its genetic toxicity. It has been found not to induce mutations in certain bacterial strains or increase micronuclei in Chinese hamster ovary cells. However, it did show DNA damage in L5178Y cells, both with and without metabolic activation. Microarray analysis identified 132 genes differentially expressed in response to methylcarbamate, suggesting potential biomarkers for its genetic toxic action (Kwon, Go, Park, & Sheen, 2007).

Environmental Impact and Transformation

Studies have investigated the transformation and ecotoxicity of N-methylcarbamate pesticides in water. These studies include the hydrolytic and photolytic cleavage of certain carbamates under natural conditions and their toxicity toward aquatic organisms. The findings suggest that carbamates and their degradation products can exhibit acute and chronic toxicity in various aquatic organisms (Iesce et al., 2006).

Microbial Degradation

Microorganisms capable of degrading N-methylcarbamate pesticides have been explored as a potential tool for bioremediation. Diverse species with different catabolic pathways can transform these toxic compounds into less complex, non-toxic molecules, offering an environmentally friendly alternative for mitigating pesticide pollution (Castellanos Rozo & Rache Caredenal, 2013).

Analytical Methods for Detection

Advances in analytical techniques have been made for the detection of N-methylcarbamate pesticides in various matrices. For instance, a method using electrospray ionization tandem mass spectrometry has been developed for rapid determination of these pesticides in citrus fruits. Such techniques are crucial for monitoring pesticide residues in food products (Goto et al., 2003).

Synthesis and Radiochemistry

The synthesis of [(11)C-carbonyl]-methylcarbamates from [(11)C]-CO(2) and amines has been explored for potential applications in positron emission tomography (PET) imaging. This research demonstrates the versatility of methylcarbamates in developing radiotracers for medical imaging (Wilson, Garcia, Houle, & Vasdev, 2010).

Mechanism of Action

Target of Action

Methyl methylcarbamate, also known as methocarbamol, primarily targets the central nervous system . Its effect is thought to be localized to the central nervous system rather than a direct effect on skeletal muscles .

Mode of Action

The mechanism of action of this compound is thought to be dependent on its central nervous system depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .

Biochemical Pathways

This compound is involved in one-carbon metabolism, a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . The pathway mostly relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, and to the ultimate carbon acceptors that include nucleotides .

Pharmacokinetics

In healthy individuals, the plasma clearance of this compound ranges between 0.20 and 0.80 L/h/kg . The mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50% . This compound is hydrolyzed enzymatically by the liver, and the degradation products are excreted by the kidneys and the liver .

Result of Action

The N-methyl carbamate esters, such as this compound, cause reversible carbamylation of acetylcholinesterase (AChE) enzyme, allowing accumulation of acetylcholine, the neuromediator substance, at parasympathetic neuroeffector junctions (muscarinic effects), at skeletal muscle myoneural junctions and autonomic ganglia (nicotinic effects) and in the brain (CNS effects) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been detected in wines preserved with dimethyl dicarbonate . It is used primarily in the textile and polymer industries as a reactive intermediate . In the textile industry, it is used in the manufacture of dimethylol methyl carbamate-based resins that are applied on polyester cotton blend fabrics as durable-press finishes .

Safety and Hazards

Methyl carbamate is not mutagenic in Salmonella but is mutagenic in Drosophila . Experimental evidence shows that it is a carcinogen in rats, and not carcinogenic in mice . It is also known to the state of California to cause cancer . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

methyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7NO2/c1-4-3(5)6-2/h1-2H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXHSRNBKJIQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216642
Record name Methyl methylcarbamate
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Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

6642-30-4
Record name Carbamic acid, N-methyl-, methyl ester
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Record name Methyl methylcarbamate
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Record name 6642-30-4
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Record name Methyl methylcarbamate
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Record name Methyl methylcarbamate
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Record name METHYL METHYLCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is methyl methylcarbamate analyzed in conjunction with other carbamate insecticides like methomyl and carbofuran?

A1: this compound is not inherently present in the environment. It serves as a key breakdown product during the analysis of certain carbamate insecticides, such as methomyl and carbofuran. The analytical method described in the research utilizes "on-column trans-esterification," converting these insecticides into this compound for easier and more reliable detection by gas chromatography. []

Q2: What analytical challenges arise when determining carbamate insecticide residues in complex matrices like soil and ryegrass?

A2: Analyzing trace amounts of insecticides in complex matrices like soil and ryegrass presents significant challenges. These matrices contain numerous compounds that can interfere with the detection and quantification of the target insecticides. The research highlights a method involving extraction, purification, and derivatization steps to overcome these hurdles. Specifically, acidified ammonium acetate is used for extraction, followed by dichloromethane partitioning for purification. Finally, on-column trans-esterification converts the target carbamates into this compound, simplifying their detection and quantification. []

Q3: Could you explain the significance of "on-column trans-esterification" in the analysis of carbamate insecticides?

A3: "On-column trans-esterification" is a crucial step in this analytical method. Carbamate insecticides, often present in trace amounts and alongside various interfering compounds, require efficient detection and quantification. This technique converts the target carbamates, like methomyl and carbofuran, into a single, more volatile, and easily detectable compound: this compound. This conversion simplifies the chromatographic analysis and enhances the method's sensitivity and reliability. []

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